Cytotoxicity vs. Protoanemonin in Cancer Cell Lines
In a head-to-head comparison, synthetic ranunculin and its aglycone protoanemonin were evaluated for cytotoxic activity. Ranunculin exhibited superior potency against the A-549 human lung carcinoma cell line, with an ED₅₀ of 7.53 µg/mL compared to 9.38 µg/mL for protoanemonin [1]. Against NIH3T3 and SK-OV-3 cells, the potencies were nearly equivalent (Ranunculin ED₅₀: 13.6 µg/mL and 17.5 µg/mL; Protoanemonin ED₅₀: 13.8 µg/mL and 15.1 µg/mL, respectively) [1].
| Evidence Dimension | In vitro Cytotoxicity (ED₅₀) |
|---|---|
| Target Compound Data | A-549: 7.53 µg/mL; NIH3T3: 13.6 µg/mL; SK-OV-3: 17.5 µg/mL |
| Comparator Or Baseline | Protoanemonin: A-549: 9.38 µg/mL; NIH3T3: 13.8 µg/mL; SK-OV-3: 15.1 µg/mL |
| Quantified Difference | Ranunculin is 1.25-fold more potent against A-549 cells; <1.1-fold difference in other lines. |
| Conditions | ED₅₀ determination in A-549 (lung carcinoma), NIH3T3 (fibroblast), and SK-OV-3 (ovarian carcinoma) cell lines. |
Why This Matters
This direct comparison confirms that the glycosidic form (ranunculin) is not merely a pro-drug; it possesses distinct and, in some contexts, superior cytotoxic potency, making it the relevant compound for specific anticancer screening libraries.
- [1] Bang SC, Kim Y, Ahn BZ. Modified Synthesis Method & Cytotoxic Activity of Ranunculin and Protoanemonin. YAKHAK HOEJI. 2004;48(2):117-121. View Source
